Cas no 118623-71-5 (2-Hydroxy-N-pyridin-3-ylbenzamide)

2-Hydroxy-N-pyridin-3-ylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a hydroxyl group at the 2-position and a pyridin-3-yl moiety at the amide nitrogen. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound's dual functional groups (hydroxyl and pyridinyl) enhance its reactivity and potential for forming coordination complexes or hydrogen bonds, which may be exploited in catalyst design or bioactive molecule development. Its well-defined crystalline form ensures high purity and stability, facilitating precise applications in synthetic chemistry. The compound is particularly useful in studies targeting kinase inhibition or metalloenzyme modulation.
2-Hydroxy-N-pyridin-3-ylbenzamide structure
118623-71-5 structure
Product Name:2-Hydroxy-N-pyridin-3-ylbenzamide
CAS No:118623-71-5
MF:C12H10N2O2
MW:214.220002651215
CID:867644
Update Time:2026-04-29

2-Hydroxy-N-pyridin-3-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy-N-(pyridin-3-yl)benzamide
    • benzamide, 2-hydroxy-N-3-pyridinyl-
    • 2-Hydroxy-N-pyridin-3-ylbenzamide
    • UKRORGSYN-BB BBV-102897
    • 2-hydroxy-N-(3-pyridinyl)benzamide
    • 2-hydroxy-N-3-pyridinylbenzamide(SALTDATA: FREE)
    • Inchi: InChI=1S/C12H10N2O2/c15-11-6-2-1-5-10(11)12(16)14-9-4-3-7-13-8-9/h1-8,15H,(H,14,16)
    • InChI Key: CIDPBVFYISXDHA-UHFFFAOYSA-N
    • SMILES: O=C(NC1=CN=CC=C1)C2=CC=CC=C2O

Computed Properties

  • Exact Mass: 214.0743
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 62.22

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Additional information on 2-Hydroxy-N-pyridin-3-ylbenzamide

Comprehensive Overview of 2-Hydroxy-N-pyridin-3-ylbenzamide (CAS No. 118623-71-5): Properties, Applications, and Research Insights

2-Hydroxy-N-pyridin-3-ylbenzamide, identified by its CAS number 118623-71-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, also referred to as 3-Pyridylsalicylamide, features a unique molecular structure combining a salicylamide backbone with a pyridine substituent. Its dual functional groups—hydroxyl and amide—make it a versatile intermediate in synthetic chemistry and drug discovery.

In recent years, the demand for heterocyclic compounds like 2-Hydroxy-N-pyridin-3-ylbenzamide has surged due to their potential in targeting enzyme inhibition and receptor modulation. Researchers are particularly interested in its role as a precursor for anti-inflammatory agents and kinase inhibitors, aligning with current trends in precision medicine and personalized therapeutics. The compound’s hydrogen-bonding capacity and metal-chelating properties further expand its utility in biomaterial design.

From a synthetic perspective, CAS 118623-71-5 is often synthesized via amide coupling reactions between salicylic acid derivatives and 3-aminopyridine. Optimizing its yield and purity is a focal point in green chemistry discussions, where solvent selection and catalytic efficiency are critical. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound, ensuring compliance with pharmaceutical-grade standards.

The compound’s relevance extends to academic research and industrial R&D, where it serves as a building block for high-throughput screening libraries. Its low toxicity profile and structural adaptability make it a candidate for probing structure-activity relationships (SAR) in drug design. Notably, its derivatives are being explored for neuroprotective effects and metabolic regulation, topics trending in neuroscience and endocrinology forums.

For researchers sourcing 2-Hydroxy-N-pyridin-3-ylbenzamide, key considerations include supplier reliability, batch-to-batch consistency, and regulatory compliance (e.g., REACH, FDA guidelines). FAQs in scientific communities often address its storage conditions (recommended: 2–8°C under inert atmosphere) and solubility data (soluble in DMSO, methanol). These practical insights are crucial for experimental reproducibility.

In summary, CAS 118623-71-5 exemplifies the intersection of medicinal chemistry and material science. Its multifaceted applications—from drug development to molecular probes—underscore its value in modern science. As AI-driven molecular modeling accelerates compound discovery, 2-Hydroxy-N-pyridin-3-ylbenzamide remains a benchmark for bioactive scaffold innovation.

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